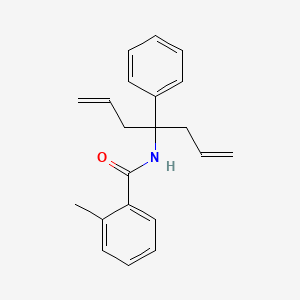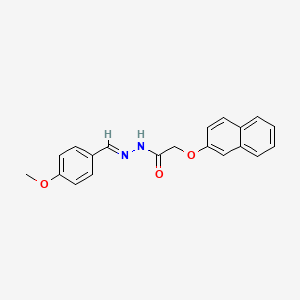
2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-phenylhepta-1,6-diene-4-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitrobenzamides, halobenzamides
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide
- 2-nitro-N-(4-phenylhepta-1,6-dien-4-yl)benzamide
- 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
Uniqueness
Compared to similar compounds, 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide stands out due to its unique structural features, which may confer distinct biological activities. For example, the presence of the 2-methyl group and the specific arrangement of the phenyl and hepta-dienyl moieties may enhance its binding affinity to certain molecular targets, leading to improved therapeutic effects .
Propiedades
Fórmula molecular |
C21H23NO |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide |
InChI |
InChI=1S/C21H23NO/c1-4-15-21(16-5-2,18-12-7-6-8-13-18)22-20(23)19-14-10-9-11-17(19)3/h4-14H,1-2,15-16H2,3H3,(H,22,23) |
Clave InChI |
BNLKCRBPXINFCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(CC=C)(CC=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11684353.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11684355.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11684365.png)
![Cyclohexyl 4-[2-(4-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11684366.png)
![4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11684369.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11684394.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684396.png)
![propan-2-yl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate](/img/structure/B11684404.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684413.png)
![methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11684414.png)
![methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B11684420.png)
![(5E)-3-(4-Ethoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11684424.png)
